2-bromo-3-chloro-N-methylaniline
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Overview
Description
2-Bromo-3-chloro-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the aniline structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-N-methylaniline can be achieved through several methods. One common approach involves the halogenation of N-methylaniline. The process typically includes:
Nitration: The nitration of N-methylaniline to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Nucleophiles: Nucleophiles like hydroxide ions and amines are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Bromo-3-chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: Similar in structure but lacks the bromine atom.
2-Chloro-N-methylaniline: Similar but with different halogen substitution.
N-Methyl-3-chloroaniline: Similar but with different positioning of the halogen atoms
Uniqueness
2-Bromo-3-chloro-N-methylaniline is unique due to the specific combination of bromine, chlorine, and a methyl group attached to the aniline structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-bromo-3-chloro-N-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
InChI Key |
UTZZILXFEZHREY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)Br |
Origin of Product |
United States |
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